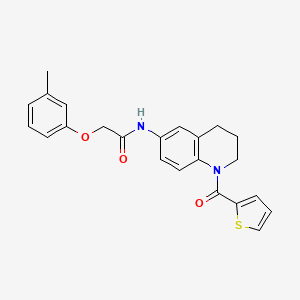

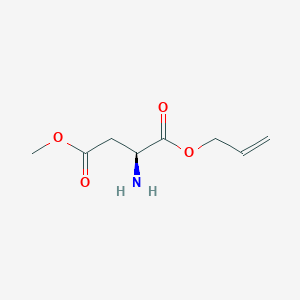

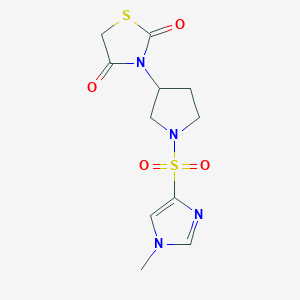

![molecular formula C18H20N2O5 B2987677 4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide CAS No. 551921-43-8](/img/structure/B2987677.png)

4-methoxy-N-(2-{[(4-methoxybenzoyl)amino]oxy}ethyl)benzenecarboxamide

Overview

Description

Scientific Research Applications

Waste-free Synthesis of Heterocyclic Compounds

A study demonstrated the efficient synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This method leads to the formation of 8-substituted isocoumarin derivatives, some exhibiting solid-state fluorescence, and under certain conditions, 4-ethenylcarbazoles from 2-(arylamino)benzoic acids. This waste-free synthesis approach offers a green chemistry alternative for creating complex molecular structures with potential applications in material science and pharmaceuticals (Shimizu et al., 2009).

Synthesis of Novel Benzodifuranyl and Heterocyclic Compounds

Novel compounds synthesized from visnagenone and khellinone, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, were explored for their anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant analgesic and anti-inflammatory activities, highlighting the therapeutic potential of these novel synthetic pathways in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Synthesis of Cyclic Dipeptidyl Ureas

Research on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, representing a new class of cyclic dipeptidyl ureas, showcases an innovative approach to creating pseudopeptidic triazines. These compounds, composed of arylglycine and alanine derivatives linked via a urea moiety, may have potential applications in bioactive molecule design, offering insights into the structure-activity relationships of peptidomimetics (Sañudo et al., 2006).

Development of Antihypertensive Agents

A series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives were synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potentials. This work contributes to the search for hybrid molecules capable of addressing multiple aspects of cardiovascular health, showcasing the application of novel synthetic chemistry in drug discovery for cardiovascular diseases (Rahman et al., 2014).

Mechanism of Action

Target of Action

The primary targets of the compound 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide are currently unknown

Mode of Action

Based on its structural similarity to other benzamide derivatives, it may interact with its targets through nucleophilic substitution or free radical reactions .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . .

properties

IUPAC Name |

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-23-15-7-3-13(4-8-15)17(21)19-11-12-25-20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTIRSZXFMZBRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501325606 | |

| Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |

CAS RN |

551921-43-8 | |

| Record name | 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501325606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-ol](/img/structure/B2987596.png)

![1-[2-(Trifluoromethyl)pyridin-4-yl]piperidine-4-carboxamide](/img/structure/B2987597.png)

![5-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine](/img/structure/B2987600.png)

![2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride](/img/structure/B2987612.png)